molecular formula C10H10N2O2 B3097066 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 129912-12-5

7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3097066
CAS No.: 129912-12-5
M. Wt: 190.2 g/mol
InChI Key: HJKJMFZCBKRGDR-UHFFFAOYSA-N
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Description

7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl group at the 7th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. One common method is the condensation reaction between 2-aminopyridine and an α-bromoketone under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions. These methods provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 2nd position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-7-3-4-12-6-8(10(13)14)11-9(12)5-7/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKJMFZCBKRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate (1.1 g) in ethanol (6 ml) and water (6 ml) was added sodium hydroxide (806 mg) at ambient temperature, and the mixture was stirred for 1 hour. The reaction mixture was adjusted to pH 3.0 with conc. hydrochloric acid. After evaporation of ehtanol, the residual crystal was collected, washed with cold water and dried to give 7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (0.77 g).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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